1,3,2-Dioxathiolane, 4-chloro-, 2-oxide
Overview
Description
1,3,2-Dioxathiolane, 4-chloro-, 2-oxide is a chemical compound with the molecular formula C2H3ClO3S and a molecular weight of 142.55 g/mol . This compound is characterized by a dioxathiolane ring structure with a chlorine atom and an oxide group attached. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,2-Dioxathiolane, 4-chloro-, 2-oxide can be synthesized through the reaction of ethylene glycol with sulfurous acid, followed by chlorination. The reaction conditions typically involve controlled temperatures and the presence of a catalyst to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process may include steps such as distillation and purification to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxathiolane, 4-chloro-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by removing oxygen atoms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium ethoxide and potassium hydroxide are commonly employed.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of chlorinated derivatives .
Scientific Research Applications
1,3,2-Dioxathiolane, 4-chloro-, 2-oxide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxathiolane, 4-chloro-, 2-oxide involves its interaction with molecular targets and pathways within a system. The compound can act as an oxidizing or reducing agent, depending on the conditions, and can participate in various chemical transformations. Its effects are mediated through the formation of reactive intermediates and the modification of molecular structures .
Comparison with Similar Compounds
Similar Compounds
1,3,2-Dioxathiolane, 2-oxide: This compound has a similar dioxathiolane ring structure but lacks the chlorine atom and oxide group.
1,3,2-Dioxathiolane, 2,2-dioxide:
Uniqueness
1,3,2-Dioxathiolane, 4-chloro-, 2-oxide is unique due to the presence of the chlorine atom and the oxide group, which confer distinct chemical properties and reactivity. These features make it valuable in specific chemical reactions and applications where other similar compounds may not be suitable .
Properties
IUPAC Name |
4-chloro-1,3,2-dioxathiolane 2-oxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO3S/c3-2-1-5-7(4)6-2/h2H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRHDZJNJJOVET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OS(=O)O1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00826500 | |
Record name | 4-Chloro-1,3,2lambda~4~-dioxathiolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00826500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871838-02-7 | |
Record name | 4-Chloro-1,3,2lambda~4~-dioxathiolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00826500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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